(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound belonging to the class of benzo[b]furan derivatives. Its structure is characterized by a bromine atom at the 7-position and a fluorine atom at the 6-position of the benzo[b]furan ring, along with an amine group at the 3-position. The compound has the molecular formula and a molecular weight of 232.05 g/mol. The stereochemistry of this compound is indicated by the (3S) configuration, which specifies the spatial arrangement around a chiral center, making it significant for various chemical and biological applications .
The chemical reactivity of (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can be explored through various reactions typical for amines and halogenated compounds. Key reactions may include:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds .
Research indicates that (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine exhibits promising biological activities. It is being investigated as a lead compound in drug discovery, particularly for its potential to target specific enzymes or receptors involved in various diseases. Preliminary studies suggest it may influence cellular signaling pathways, although detailed mechanisms of action require further investigation .
The synthesis of (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps:
Optimized industrial methods may utilize continuous flow reactors and green chemistry principles to enhance efficiency and reduce environmental impact .
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several applications across various fields:
Interaction studies focus on how (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine interacts with biological targets. These studies often involve:
Such studies are crucial for understanding its potential therapeutic applications and mechanisms of action .
Several compounds share structural similarities with (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine. Here are some notable examples:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| (3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | 1272731-41-5 | Different stereochemistry at the chiral center |
| (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | 1259574-27-0 | Variation in halogen position on the ring |
| (3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | N/A | Chlorine instead of bromine at the 5-position |
These compounds highlight the uniqueness of (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine through its specific halogenation pattern and stereochemistry, which may influence its reactivity and biological activity compared to its analogs .